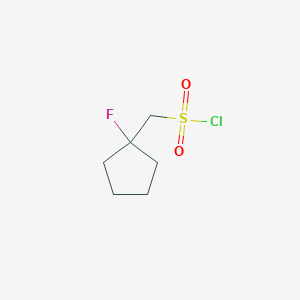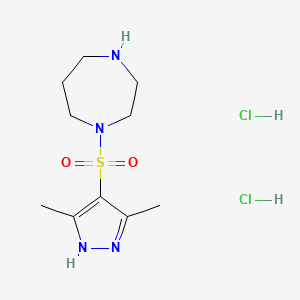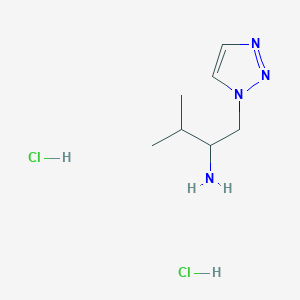
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is a compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol. It features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds structurally similar to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid has been explored, demonstrating methodologies involving reactions with different acids and chlorides (Zhang Dan-shen, 2009).
- Molecular and Quantum Properties : DFT and quantum chemical calculations have been used to investigate the molecular properties of substituted pyrrolidinones, which are closely related to the compound , providing insights into their electronic properties (M. Bouklah et al., 2012).
Applications in Organic Chemistry
- Formation of Dibenzoxanthenes and Other Derivatives : Studies have shown that similar compounds undergo ring opening, leading to the formation of new substituted dibenzoxanthenes and other derivatives, which are important in organic synthesis (А.S. Gazizov et al., 2015).
- Beta-Hydroxy-Alpha-Amino Acid Synthesis : The compound plays a role in synthesizing beta-hydroxy-alpha-amino acids, key intermediates in the development of certain pharmaceuticals (S. Goldberg et al., 2015).
Development of Polymethine Dyes
- Synthesis of Polymethine Dyes : A boron difluoride complex of a similar compound has been synthesized and used in the creation of polymethine dyes, indicating potential applications in dye and pigment industries (A. Gerasov et al., 2008).
Reactions with Amines and Alcohols
- Reactivity with Secondary Amines : Research has explored the reactions of structurally related compounds with secondary amines, leading to various potential applications in chemical synthesis (G. Furin et al., 2000).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Pyrrolidine derivatives, closely related to the compound , have shown effectiveness as corrosion inhibitors for steel in acidic environments, suggesting similar potential applications (M. Bouklah et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-5(7(13)14)11-4-8(9,10)2-6(11)3-12/h5-6,12H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAWMHNRZUCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)


![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)








![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)